molecular formula C46H50F2N5O8P B15138895 N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B15138895
M. Wt: 869.9 g/mol
InChI Key: XLVPZSDAOMSDQP-OYCCCLJSSA-N
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Description

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the phosphanyl and benzamide groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of complex molecules. This method can enhance the yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide include:

  • N-Methylbenzamide
  • N,N-Dimethylbenzamide
  • 4-Methoxybenzamide
  • N-Benzylbenzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C46H50F2N5O8P

Molecular Weight

869.9 g/mol

IUPAC Name

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)/t39-,41?,43-,62?/m1/s1

InChI Key

XLVPZSDAOMSDQP-OYCCCLJSSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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